3-アセチルアミノ-4-ニトロ安息香酸

概要

説明

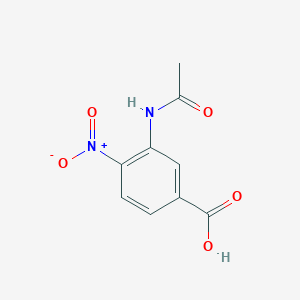

3-Acetamido-4-nitrobenzoic acid: is an organic compound with the molecular formula C9H8N2O5 It is a derivative of benzoic acid, featuring an acetamido group at the 3-position and a nitro group at the 4-position

科学的研究の応用

Pharmaceutical Applications

Antiviral Properties

- Research Findings : ANBA and its derivatives have shown potential as antiviral agents, particularly against SARS-CoV-2. Studies utilizing molecular docking and density functional theory (DFT) have indicated that ANBA interacts effectively with viral proteins, potentially inhibiting their function and thereby reducing viral load in infected cells .

- Mechanism of Action : The compound targets key proteins involved in the viral life cycle, including the spike protein and RNA-dependent RNA polymerase. This interaction disrupts the virus's ability to infect host cells .

Antimicrobial Activity

- Applications in Drug Formulation : ANBA is noted for its antimicrobial properties, making it a valuable component in the formulation of various drugs aimed at treating infections. Its efficacy in this regard is under ongoing investigation .

Chemical Research Applications

Synthesis Intermediate

- Role in Organic Chemistry : ANBA serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes. It is particularly useful in the preparation of quinoxaline derivatives, which are sought after for their applications in medicinal chemistry .

- Experimental Procedures : The synthesis often involves nitration processes, where 4-acetamidobenzoic acid is treated with mixed acids to yield ANBA. This method has been optimized for safety and efficiency, resulting in high yields of the desired compound .

Biochemical Research

Proteomics Research

- Modulator of Biochemical Pathways : Recent studies have indicated that ANBA can interact with enzymes involved in metabolic processes. This property opens avenues for therapeutic applications in treating metabolic disorders and infections .

- Case Studies : Experimental data show that ANBA can modulate enzyme activity, which may lead to new treatment strategies for diseases linked to metabolic dysregulation.

Data Summary Table

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Antiviral Research | Potential treatment for SARS-CoV-2 | Inhibits viral proteins; reduces viral load |

| Antimicrobial Activity | Used in drug formulation for infections | Demonstrated antimicrobial properties |

| Synthesis Intermediate | Key role in organic synthesis, especially quinoxaline derivatives | High yield synthesis via nitration |

| Proteomics Research | Modulates enzyme interactions affecting metabolic processes | Potential therapeutic applications identified |

作用機序

Target of Action

The primary targets of 3-Acetamido-4-nitrobenzoic acid (ANBA) are proteins involved in the life cycle of viruses . This includes the spike protein, spike binding domain with ACE2 receptor, Main protease, and RNA-dependent RNA polymerase .

Mode of Action

ANBA interacts with these targets through a process known as molecular docking . This interaction results in changes to the structure and function of the viral proteins, potentially inhibiting the virus’s ability to infect host cells .

Biochemical Pathways

It is believed that the compound’s interaction with viral proteins disrupts the normal functioning of these proteins, thereby inhibiting the virus’s life cycle .

Pharmacokinetics

The pharmacokinetics of ANBA, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, have been studied using SwissADME . These properties impact the bioavailability of the compound, which is crucial for its effectiveness as a therapeutic agent .

Result of Action

The molecular and cellular effects of ANBA’s action are primarily antiviral. By interacting with and disrupting the function of viral proteins, ANBA can potentially prevent the virus from infecting host cells .

生化学分析

Biochemical Properties

The molecule 3-Acetamido-4-nitrobenzoic acid is involved in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various molecular geometries and electronic characteristics .

Cellular Effects

3-Acetamido-4-nitrobenzoic acid has been shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 3-Acetamido-4-nitrobenzoic acid is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 3-Acetamido-4-nitrobenzoic acid change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 3-Acetamido-4-nitrobenzoic acid vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

3-Acetamido-4-nitrobenzoic acid is involved in metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

3-Acetamido-4-nitrobenzoic acid is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of 3-Acetamido-4-nitrobenzoic acid and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetamido-4-nitrobenzoic acid typically involves the nitration of 3-acetamidobenzoic acid. The process begins with the acetylation of 3-amino-4-nitrotoluene, followed by nitration using fuming nitric acid. The nitration reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: On an industrial scale, the production of 3-Acetamido-4-nitrobenzoic acid involves similar steps but with enhanced safety measures and optimized reaction conditions to handle large quantities of reagents. The nitration process is carefully monitored to prevent hazardous situations, and the product is purified through recrystallization techniques .

化学反応の分析

Types of Reactions:

Oxidation: 3-Acetamido-4-nitrobenzoic acid can undergo oxidation reactions, particularly at the acetamido group, leading to the formation of corresponding nitrobenzoic acid derivatives.

Reduction: The nitro group in 3-Acetamido-4-nitrobenzoic acid can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can participate in substitution reactions, where the nitro or acetamido groups are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed:

Oxidation: Nitrobenzoic acid derivatives.

Reduction: Aminobenzoic acid derivatives.

Substitution: Compounds with different functional groups replacing the nitro or acetamido groups.

類似化合物との比較

- 4-Acetamido-3-nitrobenzoic acid

- 3-Amino-4-nitrobenzoic acid

- 4-Amino-3-nitrobenzoic acid

Comparison: 3-Acetamido-4-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and biological activity profiles, making it valuable for specific applications in research and industry .

生物活性

3-Acetamido-4-nitrobenzoic acid (ANBA) is a compound of significant interest in medicinal chemistry due to its biological activities, particularly its potential as an antiviral agent. This article explores the compound's mechanisms of action, biochemical properties, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

3-Acetamido-4-nitrobenzoic acid features a benzene ring substituted with a nitro group at the para position and an acetamido group at the meta position. This structure contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 192.17 g/mol |

| Melting Point | 212 - 216 °C |

| Solubility | Soluble in organic solvents |

Target Proteins

ANBA primarily targets proteins involved in viral life cycles, particularly those associated with SARS-CoV-2, the virus responsible for COVID-19. The compound's mechanism involves molecular docking studies that reveal its ability to bind to viral proteins, disrupting their function and inhibiting viral replication .

Biochemical Pathways

The compound interacts with various enzymes and proteins, influencing several biochemical pathways. It has been shown to affect gene expression and cellular processes through enzyme inhibition or activation.

Antiviral Properties

Recent studies have highlighted ANBA's potential as an antiviral agent. Molecular docking analyses indicate that it can effectively bind to critical viral proteins such as the spike protein and RNA-dependent RNA polymerase, suggesting its utility in combatting COVID-19 .

Case Study: Antiviral Efficacy Against SARS-CoV-2

In a study involving molecular docking simulations, ANBA demonstrated a strong binding affinity for the main protease of SARS-CoV-2, which is essential for viral replication. The study employed density functional theory (DFT) calculations to support these findings, indicating that ANBA could serve as a lead compound for further antiviral drug development .

Antimicrobial Activity

ANBA has also shown antimicrobial properties against certain bacterial strains. Its structural features contribute to its effectiveness in inhibiting bacterial growth, making it a candidate for further exploration in antibacterial therapies.

Pharmacokinetics

The pharmacokinetic profile of ANBA has been assessed using tools like SwissADME, which evaluates absorption, distribution, metabolism, and excretion (ADME) properties. The analysis suggests favorable pharmacokinetic characteristics that support its potential therapeutic applications .

| Pharmacokinetic Parameter | Value |

|---|---|

| Absorption | High |

| Bioavailability | Moderate to High |

| Metabolism | Hepatic |

| Half-life | Variable depending on dosage |

Medicinal Chemistry

ANBA is being explored for its therapeutic properties beyond antiviral activities. Its derivatives are under investigation for potential use in treating various infections due to their bioactive nature.

Industrial Applications

In addition to medicinal uses, ANBA is utilized in the synthesis of dyes and pigments owing to its stable chemical structure. This versatility makes it a valuable compound in both research and industrial settings.

特性

IUPAC Name |

3-acetamido-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5/c1-5(12)10-7-4-6(9(13)14)2-3-8(7)11(15)16/h2-4H,1H3,(H,10,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCRXJQUTVJMSIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80398058 | |

| Record name | 3-acetamido-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54002-27-6 | |

| Record name | 3-acetamido-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80398058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。